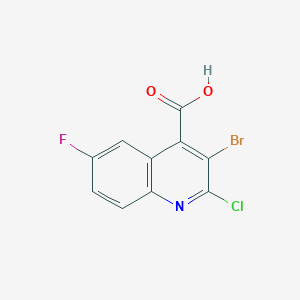

3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H4BrClFNO2 |

|---|---|

Molecular Weight |

304.50 g/mol |

IUPAC Name |

3-bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C10H4BrClFNO2/c11-8-7(10(15)16)5-3-4(13)1-2-6(5)14-9(8)12/h1-3H,(H,15,16) |

InChI Key |

OUHOYBBGMRTWSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(C(=N2)Cl)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from Isatin Derivatives

A patented route (CN102924374B) utilizes isatin as the starting material, proceeding through sequential ring-opening, condensation, and halogenation steps:

Ring-Opening and Condensation :

Isatin reacts with acetone under basic conditions (e.g., NaOH) to yield 2-methylquinoline-4-carboxylic acid.

$$

\text{Isatin} + \text{Acetone} \xrightarrow{\text{NaOH}} \text{2-Methylquinoline-4-carboxylic Acid}

$$

This step achieves a 99% yield under reflux conditions (10 hours).Halogenation Strategies :

- Chlorination : Directed chlorination at position 2 is achieved using $$ \text{SOCl}2 $$ or $$ \text{PCl}5 $$.

- Bromination : Electrophilic bromination at position 3 employs $$ \text{Br}_2 $$ in acetic acid or $$ \text{NBS} $$ (N-bromosuccinimide).

- Fluorination : Position 6 fluorination typically utilizes $$ \text{Selectfluor}^\circledR $$ or $$ \text{DAST} $$ (diethylaminosulfur trifluoride) under anhydrous conditions.

Key Challenge : Sequential halogenation requires precise temperature control (0–5°C for bromination, 40–60°C for fluorination) to avoid polyhalogenation.

Oxidation and Decarboxylation :

Final oxidation with $$ \text{KMnO}_4 $$ and decarboxylation in $$ \text{m}-xylene $$ yield the target compound.

Gould-Jacobs Cyclization with Halogenated Anilines

An alternative approach employs halogenated anilines to construct the quinoline core:

Gould-Jacobs Reaction :

$$ \text{3-Fluoro-4-chloroaniline} $$ reacts with diethyl ethoxymethylenemalonate to form an intermediate ethoxymethylene malonate derivative. Thermal cyclization in diphenyl ether (220°C, 2 hours) generates the quinoline-4-carboxylic acid framework.Post-Cyclization Halogenation :

Bromine is introduced at position 3 via radical bromination using $$ \text{NBS} $$ and azo initiators (e.g., AIBN).

Metal-Catalyzed Cross-Coupling Reactions

Industrial-Scale Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction |

Chemical Reactions Analysis

3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms (bromine, chlorine, and fluorine).

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring .

Scientific Research Applications

3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.

Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Industrial Applications: The compound is used in the synthesis of other quinoline derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid are highlighted below through comparisons with analogous quinoline and heterocyclic derivatives.

Table 1: Key Structural and Physicochemical Comparisons

*Calculated based on analogous compounds.

Key Findings

Quinoline derivatives (e.g., –9) exhibit planar structures conducive to intercalation in biological systems, whereas trifluoromethyl groups () enhance electron-withdrawing effects, stabilizing the carboxylic acid moiety .

Functional Group Impact: Carboxylic Acid vs. Ester: The target’s free -COOH group (vs. ethyl ester in ) improves water solubility and salt formation but reduces cell membrane permeability . Halogenation Patterns: The target’s trifunctional halogenation (Br, Cl, F) may confer resistance to metabolic degradation compared to mono-/dihalogenated analogs (e.g., ) .

Substituent Position Effects: Bromine at position 3 (target) vs. Fluorine at position 6 (target) enhances metabolic stability compared to non-fluorinated analogs () .

Physicochemical Properties :

Biological Activity

3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₅BrClF O₂, with a molecular weight of approximately 251.49 g/mol. The presence of bromine, chlorine, and fluorine atoms contributes significantly to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClF O₂ |

| Molecular Weight | 251.49 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. The halogen substituents enhance its interaction with biological targets involved in inflammatory pathways. Preliminary studies have shown a reduction in pro-inflammatory cytokines in cell cultures treated with this compound, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its structure allows it to disrupt microbial cell membranes or inhibit essential enzymes. The halogen substituents enhance lipophilicity, improving the compound's ability to penetrate microbial cells. In vitro tests have demonstrated significant antibacterial activity against various strains of bacteria, including multi-drug resistant strains .

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These results highlight its potential as an effective antimicrobial agent .

Enzyme Inhibition

The compound may act as an inhibitor or modulator of specific enzymes. Its mechanism involves binding to active sites on enzymes, potentially altering their activity and affecting metabolic pathways. For instance, it has shown promise in inhibiting DNA gyrase, an important target for antibiotic action .

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Inhibition (%) |

|---|---|

| DNA Gyrase | 65% |

| Topoisomerase IV | 58% |

| Cyclooxygenase (COX) | 72% |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.

- Enzyme Inhibition : By binding to critical enzymes such as DNA gyrase and COX, the compound interferes with essential cellular processes.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis, contributing to its therapeutic effects .

Future Directions and Applications

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.

- Structural Optimization : Modifying the chemical structure to enhance efficacy and reduce toxicity.

- Combination Therapy : Evaluating the synergistic effects when used in conjunction with existing antibiotics or anti-inflammatory agents.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-2-chloro-6-fluoroquinoline-4-carboxylic acid, considering regioselectivity and functional group compatibility?

Methodological Answer: Synthesis typically involves multi-step halogenation and cyclization strategies. A common approach starts with a quinoline scaffold functionalized at position 4 (e.g., ester or nitrile), followed by sequential halogenation. For example:

- Step 1: Introduce fluorine at position 6 via nucleophilic aromatic substitution (e.g., using KF or CsF in DMF at 120°C) .

- Step 2: Bromination at position 3 using N-bromosuccinimide (NBS) under radical conditions to avoid over-halogenation .

- Step 3: Chlorination at position 2 via electrophilic substitution (e.g., Cl₂/FeCl₃) .

- Step 4: Hydrolysis of the ester/nitrile group at position 4 to yield the carboxylic acid (e.g., NaOH/EtOH/H₂O) . Key Challenges: Competing side reactions (e.g., dehalogenation) require strict temperature control and inert atmospheres.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify substituent positions (e.g., fluorine-induced splitting in ¹H NMR; carboxylic carbon at ~170 ppm in ¹³C NMR).

- ¹⁹F NMR: Distinct signal for fluorine at position 6 (δ ~ -110 ppm) .

- IR Spectroscopy: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry (HRMS): Molecular ion peak ([M+H]⁺) at m/z 318.93 (calculated for C₁₀H₄BrClFNO₂) . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What are the primary applications of this compound in medicinal chemistry?

Methodological Answer: The carboxylic acid group enables conjugation with biomolecules (e.g., peptides, antibodies) for targeted drug delivery. Applications include:

- Kinase Inhibitors: Acts as a scaffold for ATP-binding site inhibition (e.g., EGFR or VEGFR targets) .

- Antibacterial Agents: Fluorine and chlorine enhance membrane permeability and target binding (e.g., DNA gyrase inhibition) .

- Proteolysis-Targeting Chimeras (PROTACs): The carboxylic acid facilitates linker attachment for E3 ligase recruitment .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Steric Effects: The bulky 3-bromo and 2-chloro substituents hinder coupling at positions 2 and 3. Coupling is favored at position 8 (quinoline numbering) .

- Electronic Effects: Electron-withdrawing groups (Cl, F) deactivate the ring, requiring Pd catalysts with strong electron-donating ligands (e.g., SPhos or XPhos) . Example protocol: Use Pd(OAc)₂ (5 mol%), SPhos (10 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h. Monitor via TLC .

Q. How can contradictory bioactivity data across assays (e.g., enzymatic vs. cellular) be resolved?

Methodological Answer: Discrepancies may arise from:

- Cell Permeability: LogP ~2.5 (predicted) limits cellular uptake. Use prodrug strategies (e.g., esterification) .

- Protein Binding: Serum albumin binding reduces free compound concentration. Validate via ultrafiltration-LC/MS .

- Metabolite Interference: Phase I metabolites (e.g., dehalogenated products) may exhibit off-target activity. Characterize using hepatic microsome assays .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., molecular docking)?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Molecular Dynamics (MD): Simulate binding to kinase ATP pockets (e.g., 100 ns simulations in GROMACS) to assess stability .

- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification (e.g., replacing Br with I) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.